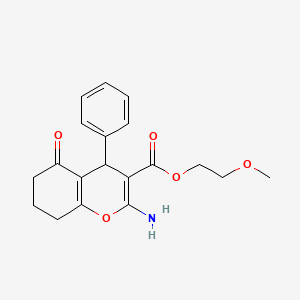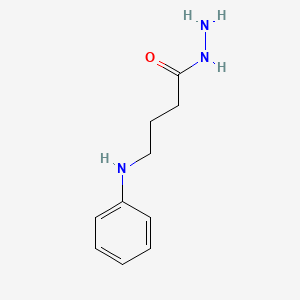acetyl}hydrazinylidene)-N-(3-nitrophenyl)butanamide](/img/structure/B11553760.png)
(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, carbamoyl, formamido, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Formation of the butanamide backbone: This step involves the reaction of appropriate starting materials under controlled conditions to form the butanamide structure.
Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring, followed by its attachment to the butanamide backbone.
Addition of the hydroxyl and carbamoyl groups: These functional groups are introduced through reactions such as esterification, amidation, or carbamoylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the nitro group may yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: It may be used in the development of advanced materials with specific properties.
Biology
Biochemical Studies: The compound may be used to study enzyme interactions and biochemical pathways.
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may have potential therapeutic applications due to its unique chemical structure.
Diagnostic Tools: It may be used in the development of diagnostic assays and imaging agents.
Industry
Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other chemicals.
Agriculture: It may have applications in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE: This compound shares structural similarities with other nitrophenyl-substituted butanamides.
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-AMINOPHENYL)BUTANAMIDE: Similar structure but with an amino group instead of a nitro group.
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHOXYPHENYL)BUTANAMIDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The uniqueness of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-NITROPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H17N5O6 |
|---|---|
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N'-[(E)-[4-(3-nitroanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C14H17N5O6/c1-9(17-18-14(23)13(22)15-5-6-20)7-12(21)16-10-3-2-4-11(8-10)19(24)25/h2-4,8,20H,5-7H2,1H3,(H,15,22)(H,16,21)(H,18,23)/b17-9+ |
Clave InChI |
BVZDOWIEMCAALZ-RQZCQDPDSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11553677.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11553683.png)

![N'-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11553695.png)

![2-methoxy-4-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11553715.png)
![N'-[(2Z)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11553716.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11553728.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11553734.png)
![4-chloro-2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11553742.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11553748.png)
![ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11553750.png)
![4-(benzyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11553751.png)
![N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B11553762.png)
